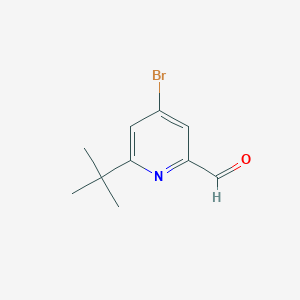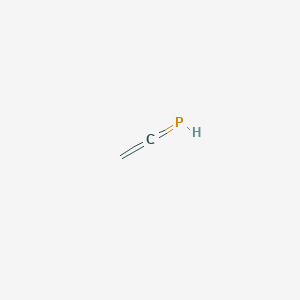
Ethenylidenephosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenylidenephosphane can be synthesized through several methods. One common approach involves the reaction of vinyl halides with phosphine under controlled conditions. For example, the reaction of vinyl chloride with phosphine in the presence of a base can yield this compound. Another method involves the dehydrohalogenation of alkylphosphonium salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using vinyl halides and phosphine. The process requires stringent control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethenylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Ethenylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which ethenylidenephosphane exerts its effects involves its ability to act as a ligand, forming complexes with metals and other substrates. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the complexes formed.
Comparaison Avec Des Composés Similaires
Phosphine (PH₃): A simpler phosphorus compound with different reactivity.
Triphenylphosphine (PPh₃): A more complex organophosphorus compound used extensively in catalysis.
Vinylphosphonic Acid: A related compound with a phosphonic acid group instead of a phosphine.
Uniqueness: Ethenylidenephosphane is unique due to its vinyl group, which imparts distinct reactivity compared to other phosphines. This makes it particularly useful in the synthesis of polymers and as a ligand in coordination chemistry, where its ability to form stable complexes with metals is highly valued.
Propriétés
Numéro CAS |
102146-31-6 |
|---|---|
Formule moléculaire |
C2H3P |
Poids moléculaire |
58.02 g/mol |
InChI |
InChI=1S/C2H3P/c1-2-3/h3H,1H2 |
Clé InChI |
WDVWGELBQCDCNV-UHFFFAOYSA-N |
SMILES canonique |
C=C=P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




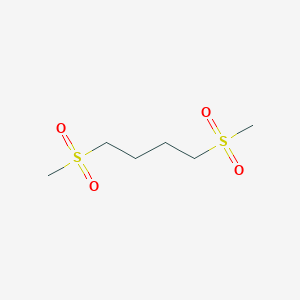



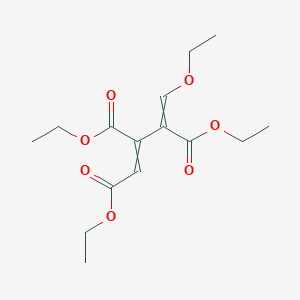
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)

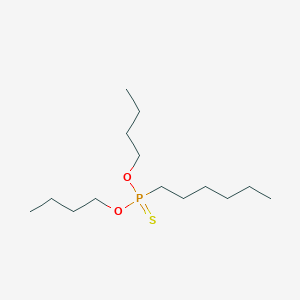
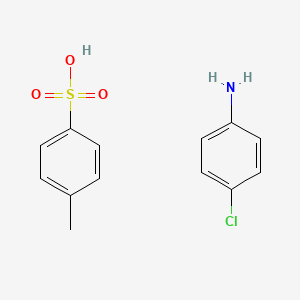
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
